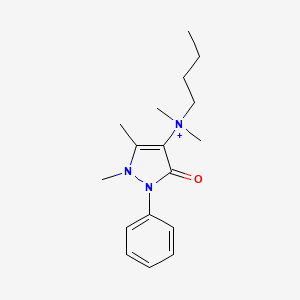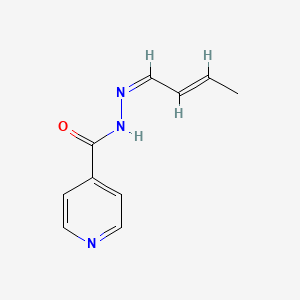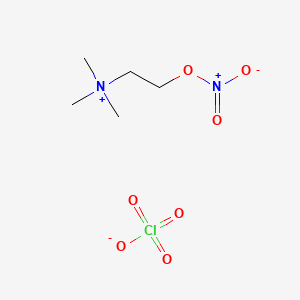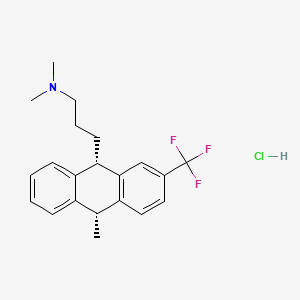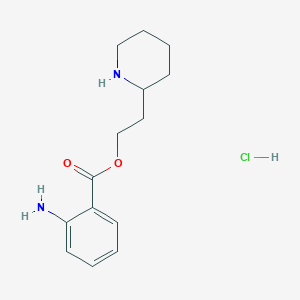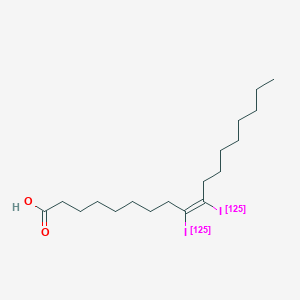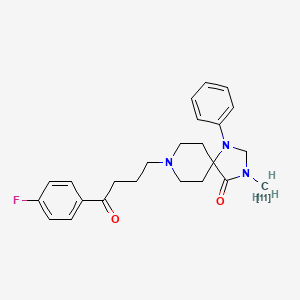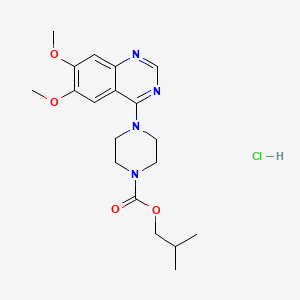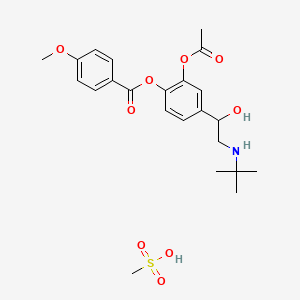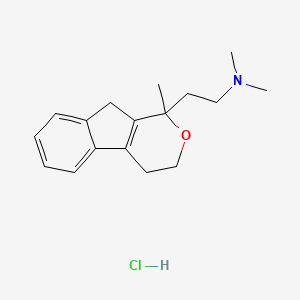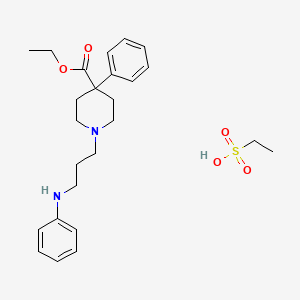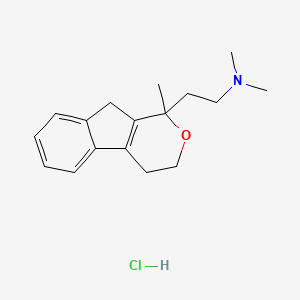
Pirandamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pirandamine hydrochloride is a tricyclic derivative that acts as a selective serotonin reuptake inhibitor (SSRI). It was investigated in the 1970s as a potential antidepressant but clinical development was not commenced, and it was never marketed . The compound is structurally related to tandamine, which is a selective norepinephrine reuptake inhibitor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pirandamine hydrochloride involves several steps:
- The Reformatsky reaction between 1-indanone and ethyl bromoacetate in the presence of zinc gives ethyl 2-(1-hydroxy-2,3-dihydroinden-1-yl)acetate.
- The reduction of the ester with lithium aluminium hydride (LiAlH4) gives 1-(2-hydroxyethyl)-2,3-dihydroinden-1-ol.
- Acid-catalyzed dehydration leads to indene-3-ethanol.
- Acid-catalyzed condensation with ethyl acetoacetate then gives the corresponding compound.
- The saponification of the ester to the corresponding acid is followed by the reaction with ethyl chloroformate to give a mixed anhydride.
- Further reaction with dimethylamine leads to the amide, which is then reduced with lithium aluminium hydride to complete the synthesis of pirandamine .
Industrial Production Methods
化学反応の分析
Types of Reactions
Pirandamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminium hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive sites in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction typically yields reduced forms of the compound.
科学的研究の応用
Chemistry: It serves as a model compound for studying tricyclic derivatives and their reactions.
Biology: Its role as a selective serotonin reuptake inhibitor makes it a subject of interest in neurochemical studies.
Medicine: Although not marketed, its potential as an antidepressant has been explored.
Industry: Limited industrial applications due to its lack of commercialization.
作用機序
Pirandamine hydrochloride exerts its effects by selectively inhibiting the reuptake of serotonin in the brain. This increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets include serotonin transporters, and the pathways involved are primarily related to serotonin signaling .
類似化合物との比較
Similar Compounds
Tandamine: A selective norepinephrine reuptake inhibitor structurally related to pirandamine.
Desimipramine: A tricyclic antidepressant that inhibits the reuptake of norepinephrine.
Imipramine: Another tricyclic antidepressant with a broader spectrum of action, affecting both norepinephrine and serotonin reuptake.
Amitriptyline: A tricyclic antidepressant that inhibits the reuptake of multiple neurotransmitters, including serotonin and norepinephrine.
Uniqueness
Pirandamine hydrochloride is unique in its selective inhibition of serotonin reuptake without significant effects on norepinephrine reuptake. This specificity distinguishes it from other tricyclic antidepressants, which often have broader mechanisms of action .
特性
CAS番号 |
60218-36-2 |
|---|---|
分子式 |
C17H24ClNO |
分子量 |
293.8 g/mol |
IUPAC名 |
N,N-dimethyl-2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-17(9-10-18(2)3)16-12-13-6-4-5-7-14(13)15(16)8-11-19-17;/h4-7H,8-12H2,1-3H3;1H |
InChIキー |
OZWMTVPSSFWHIM-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


